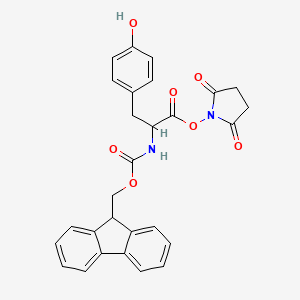
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydroxyphenyl group, and a dioxopyrrolidinyl ester. These structural elements contribute to its versatility and reactivity in chemical synthesis and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate typically involves multiple steps. One common method starts with the protection of the amino group of 2-amino-3-(4-hydroxyphenyl)propanoic acid using the fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the esterification of the carboxyl group with 2,5-dioxopyrrolidin-1-yl. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis techniques to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups in the dioxopyrrolidinyl ester can be reduced to alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: The removal of the Fmoc group is typically achieved using piperidine in a solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various amino acid derivatives from substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of peptides and other complex molecules. Its Fmoc-protected amino group allows for selective deprotection and subsequent coupling reactions.
Biology
In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein modifications. Its hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological macromolecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The Fmoc group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The hydroxyphenyl group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,5-dioxopyrrolidin-1-yl) 2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
- (2,5-dioxopyrrolidin-1-yl) 2-(benzyloxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
Uniqueness
The uniqueness of (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate lies in its Fmoc protecting group, which provides a versatile handle for selective deprotection and functionalization. This makes it particularly valuable in peptide synthesis and other applications where precise control over functional group reactivity is required.
Propriétés
Formule moléculaire |
C28H24N2O7 |
|---|---|
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C28H24N2O7/c31-18-11-9-17(10-12-18)15-24(27(34)37-30-25(32)13-14-26(30)33)29-28(35)36-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24,31H,13-16H2,(H,29,35) |
Clé InChI |
SUAHYEFZOWZLGS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)
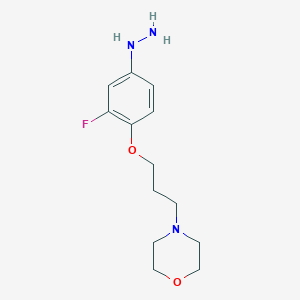
![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)

![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14791898.png)
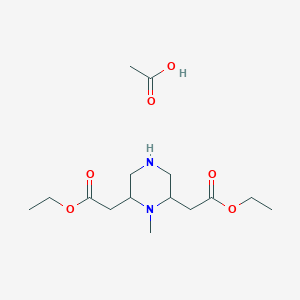
![Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid](/img/structure/B14791906.png)
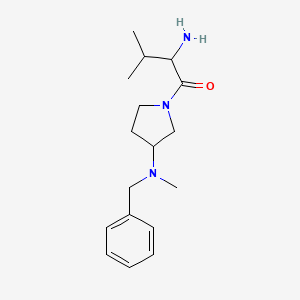
![N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide](/img/structure/B14791920.png)
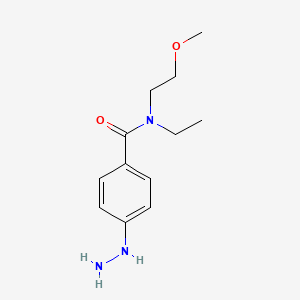
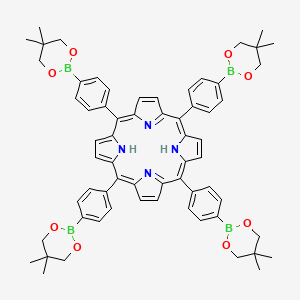
![2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester](/img/structure/B14791939.png)

